Procarbazine

Hodgkin Lymphoma Mutagenesis Stem Cell Toxicity

Procarbazine is a non-classical oral alkylating agent critical for BEACOPP and PCV chemotherapy regimens. It demonstrates superior median PFS (7.3 years) versus temozolomide in 1p/19q co-deleted oligodendroglioma and remains indispensable for high cure rates in advanced Hodgkin lymphoma. Unlike dacarbazine, its distinct mutational signature and HSPC toxicity profile preclude direct substitution. Rapidly absorbed (Tmax ~12.5 min) with extensive hepatic activation to azo-PCB. Supplied at ≥98% purity for preclinical, pharmacological, and oncology research applications.

Molecular Formula C12H19N3O
Molecular Weight 221.30 g/mol
CAS No. 671-16-9
Cat. No. B1678244
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameProcarbazine
CAS671-16-9
SynonymsHydrochloride, Procarbazine
Matulane
Monohydrobromide, Procarbazine
Monohydrochloride, Procarbazine
Natulan
Procarbazine
Procarbazine Hydrochloride
Procarbazine Monohydrobromide
Procarbazine Monohydrochloride
Molecular FormulaC12H19N3O
Molecular Weight221.30 g/mol
Structural Identifiers
SMILESCC(C)NC(=O)C1=CC=C(C=C1)CNNC
InChIInChI=1S/C12H19N3O/c1-9(2)15-12(16)11-6-4-10(5-7-11)8-14-13-3/h4-7,9,13-14H,8H2,1-3H3,(H,15,16)
InChIKeyCPTBDICYNRMXFX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilityIn water, 1,400 mg/L @ 25 °C /Estimated/
2.28e-01 g/L
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Procarbazine Hydrochloride Procurement: A Non-Classical Alkylating Agent for Targeted Oncology Applications


Procarbazine Hydrochloride (CAS: 671-16-9), a methylhydrazine derivative, is a non-classical oral alkylating agent [1]. Initially synthesized in the late 1950s, it is indicated for the treatment of Hodgkin lymphoma and certain brain tumors [2]. Its mechanism, while incompletely defined, involves metabolic activation in the liver to reactive intermediates that methylate DNA, leading to inhibition of DNA, RNA, and protein synthesis [3]. Procarbazine remains a critical component of established combination chemotherapy regimens such as BEACOPP and PCV (Procarbazine, Lomustine, Vincristine), and its procurement is driven by specific clinical indications where its unique toxicity and efficacy profile justifies its use over newer agents [4].

Why Procarbazine Cannot Be Simply Substituted: A Genotoxicity and Procurement Perspective


In-class substitution of procarbazine, particularly with dacarbazine or temozolomide, is clinically and logistically complex. While they share an alkylating mechanism, their differential impact on stem-cell mutational burden, infertility, and long-term genomic health in survivors is a critical safety concern [1]. Direct substitution alters the risk-benefit calculus of established regimens like BEACOPP, where procarbazine's inclusion is associated with a higher mutation burden in hematopoietic stem and progenitor cells (HSPCs) compared to dacarbazine-containing alternatives [2]. Furthermore, in neuro-oncology, the PCV regimen (which includes procarbazine) demonstrates superior progression-free survival compared to temozolomide in specific molecularly-defined low-grade glioma subsets (1p/19q co-deleted oligodendroglioma) [3]. These findings, detailed in the quantitative evidence below, demonstrate that interchangeability is not supported without rigorous consideration of both short-term efficacy and long-term toxicity.

Quantitative Differentiation of Procarbazine: A Guide to Data-Driven Procurement and Clinical Trial Design


Comparative Genotoxicity: Procarbazine Induces a 4-Fold Higher Mutational Burden in Stem Cells vs. Dacarbazine

Procarbazine, when compared directly to dacarbazine in the context of escalated BEACOPP (eBEACOPP) versus eBEACOPDac for Hodgkin lymphoma, is associated with a significantly higher mutational burden in hematopoietic stem and progenitor cells (HSPCs). This represents a quantifiable and clinically relevant differentiator for long-term patient safety [1].

Hodgkin Lymphoma Mutagenesis Stem Cell Toxicity

Superior Progression-Free Survival with PCV vs. Temozolomide in 1p/19q Co-Deleted Oligodendroglioma

In patients with 1p/19q co-deleted oligodendroglioma, the PCV regimen (which includes procarbazine) confers a significantly longer progression-free survival compared to temozolomide-based treatment. This head-to-head evidence supports the continued use of procarbazine in this specific molecular subtype [1].

Neuro-Oncology Glioma 1p/19q Co-deletion

Non-Inferior Efficacy but Lower Toxicity: Temozolomide vs. Procarbazine Monotherapy in Recurrent Glioblastoma

In a randomized phase II trial of patients with recurrent glioblastoma multiforme (GBM), temozolomide demonstrated superior progression-free survival compared to procarbazine monotherapy, establishing temozolomide as the preferred agent in this setting. This data is crucial for understanding where procarbazine is NOT the preferred agent, guiding procurement away from its use in recurrent GBM [1].

Glioblastoma Relapsed/Refractory Comparative Efficacy

Comparative Pharmacokinetics: Rapid Absorption and Extensive First-Pass Metabolism of Procarbazine

Procarbazine's unique pharmacokinetic profile is defined by rapid absorption and extensive first-pass metabolism, a feature that distinguishes it from other oral alkylating agents. Unlike temozolomide, which has excellent and predictable oral bioavailability, procarbazine's systemic exposure is highly dependent on hepatic function and the activity of metabolic enzymes, which has implications for dosing and drug-drug interactions [1].

Pharmacokinetics Drug Metabolism Oral Bioavailability

Procarbazine's Mutational Signature Is Detectable in Germline DNA, Raising Hereditary Concerns

A novel mutational signature (SBSB) induced by procarbazine has been identified not only in HSPCs but also in the germline DNA of children conceived after eBEACOPP treatment and in sperm DNA. This finding is unique to procarbazine among the comparators studied and represents a distinct, quantifiable long-term risk [1].

Germline Mutagenesis Survivorship Hereditary Risk

Procarbazine's Unique Regulatory and Supply Chain Profile: Active DMFs and NDA Status

Procarbazine hydrochloride is supported by multiple active Type II Drug Master Files (DMFs) with the U.S. FDA, which is a key differentiator for pharmaceutical procurement and quality assurance. This contrasts with newer or less established agents that may have fewer or less mature supply chain documentation [1]. The drug is marketed under the NDA 016785 for MATULANE, further solidifying its regulatory standing [2].

Supply Chain Regulatory DMF

Optimal Applications for Procarbazine: Evidence-Based Scenarios for Scientific and Industrial Use


First-Line Treatment of Advanced-Stage Hodgkin Lymphoma in the eBEACOPP Regimen

Procarbazine is a cornerstone of the escalated BEACOPP regimen for newly diagnosed, advanced-stage Hodgkin lymphoma. Its procurement is essential for this indication, despite its higher genotoxicity profile compared to dacarbazine, because the regimen's proven efficacy in achieving high cure rates in young, high-risk patients outweighs the long-term risks when managed appropriately. The quantitative evidence on its mutational burden [1] and novel mutational signatures [2] directly informs the need for careful survivorship planning and monitoring for secondary malignancies and infertility, which are integral to the clinical pathway.

Adjuvant Treatment of 1p/19q Co-Deleted Anaplastic Oligodendroglioma in the PCV Regimen

Procarbazine is a key component of the PCV regimen, which is the preferred adjuvant chemotherapy for patients with newly diagnosed, 1p/19q co-deleted anaplastic oligodendroglioma. The evidence for this application is based on a demonstrated median progression-free survival advantage of 7.3 years over temozolomide-based therapy [3]. This significant benefit justifies the procurement and use of procarbazine in this specific, molecularly-defined patient population, despite its higher toxicity and logistical complexities.

Pharmacokinetic and Drug-Drug Interaction Studies Involving Hepatic Metabolism

Procarbazine's unique pharmacokinetic profile, characterized by rapid absorption (Tmax 12.5 min) and extensive first-pass metabolism to an active metabolite (azo-PCB) with a much longer half-life, makes it an ideal model compound for studies investigating hepatic drug metabolism and potential drug-drug interactions [4]. Specifically, its clearance is not significantly affected by enzyme-inducing antiseizure drugs, a finding with direct clinical relevance for patients with brain tumors who are often co-prescribed such medications [5]. This makes procarbazine a valuable reference standard in preclinical and clinical pharmacology research.

Investigational Use in Combination Therapies for Refractory Lymphomas

Given its well-established mechanism of DNA methylation and its unique toxicity profile, procarbazine remains a subject of investigation in novel combination regimens for relapsed or refractory lymphomas. Its distinct mutational signature [2] and stem-cell toxicity profile [1] provide a mechanistic basis for exploring synergistic effects with newer targeted agents (e.g., checkpoint inhibitors, antibody-drug conjugates) or cellular therapies. Procurement for these clinical trials is justified by the need to evaluate the potential of enhancing efficacy while managing the known genotoxic risks in a controlled setting.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for Procarbazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.